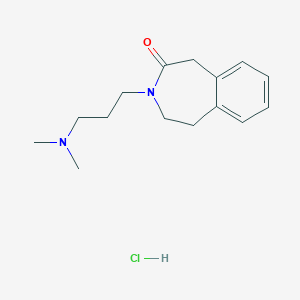
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride is a chemical compound with a complex structure that belongs to the benzazepine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of N-(2-arylethyl)-N-methyl-2-sulfinylacetamides . The reaction conditions often include the use of strong acids and controlled temperatures to facilitate the formation of the benzazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzazepine derivatives.
Scientific Research Applications
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system and its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
- 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-iodopropyl)-7,8-dimethoxy-
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
Uniqueness
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its dimethylamino propyl group, for example, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
20904-21-6 |
|---|---|
Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.81 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-16(2)9-5-10-17-11-8-13-6-3-4-7-14(13)12-15(17)18;/h3-4,6-7H,5,8-12H2,1-2H3;1H |
InChI Key |
OJKZBRNHOZHIQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CCC2=CC=CC=C2CC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



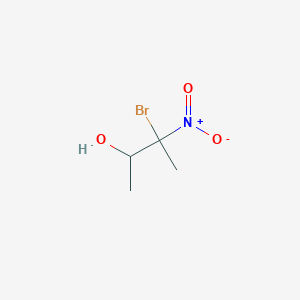

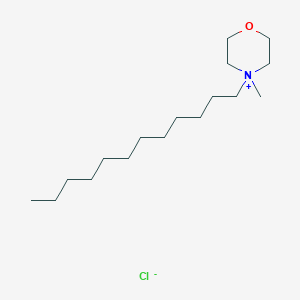

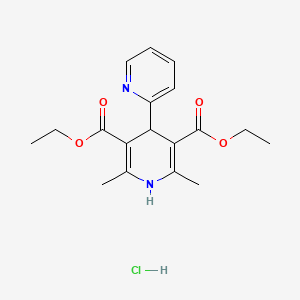

![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
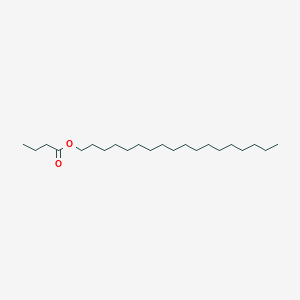
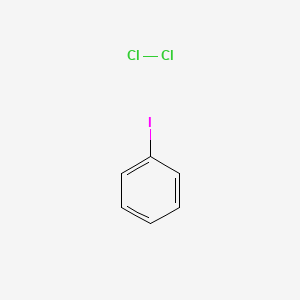
![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
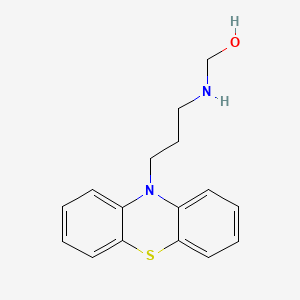
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)
